N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
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Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3O5S and its molecular weight is 477.96. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound is involved in complex chemical synthesis and structural transformations. For instance, it is related to the formation and ring contraction of Benzo[f][1,2]Thiazepine-1,1-Dioxides from Benzo[e][1,2]Thiazine-1,1-Dioxides, showcasing its role in diverse chemical reactions and potential in synthetic chemistry (Khalaj & Adibpour, 2008). Further, its derivatives have been explored for their role in the development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, reflecting its importance in the synthesis of a wide range of chemical structures with potential pharmacological activities (Abu‐Hashem et al., 2020).
Cytotoxic Activity and Potential in Cancer Therapy
Notably, carboxamide derivatives of this compound have been synthesized and evaluated for their cytotoxic activity. These derivatives have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Some compounds in this category have demonstrated significant in vivo activity against challenging cancer models, indicating their potential as cancer therapeutics (Deady et al., 2003), (Deady et al., 2005).
Antibacterial and QSAR Studies
This compound's analogs have also been explored in the context of antibacterial activities and quantitative structure-activity relationship (QSAR) studies. These studies have identified compounds with promising antibacterial activities, especially against Staphylococcus aureus and Bacillus subtilis. These activities were observed at non-cytotoxic concentrations, highlighting the therapeutic potential of these compounds (Palkar et al., 2017).
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S.ClH/c1-24(2)7-8-25(21(26)19-13-29-15-5-3-4-6-16(15)30-19)22-23-14-11-17-18(12-20(14)31-22)28-10-9-27-17;/h3-6,11-12,19H,7-10,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSIYPYVGRJQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4COC5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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